molecular formula C6H11NO2S B1287579 2-(Butane-1-sulfonyl)acetonitrile CAS No. 98548-92-6

2-(Butane-1-sulfonyl)acetonitrile

Cat. No. B1287579
CAS RN: 98548-92-6
M. Wt: 161.22 g/mol
InChI Key: UREFDGWWCJDFRV-UHFFFAOYSA-N
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Description

2-(Butane-1-sulfonyl)acetonitrile, also known as BSAN, is a compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (butylsulfonyl)acetonitrile . The InChI code is 1S/C6H11NO2S/c1-2-3-5-10(8,9)6-4-7/h2-3,5-6H2,1H3 .


Physical And Chemical Properties Analysis

2-(Butane-1-sulfonyl)acetonitrile is a powder at room temperature . It has a molecular weight of 161.22 .

Scientific Research Applications

Organic Synthesis

2-(Butane-1-sulfonyl)acetonitrile: is utilized as an intermediate in organic synthesis. Its sulfonyl group can act as a leaving group or an electron-withdrawing group, facilitating various chemical transformations . This compound is particularly useful in reactions where a sulfonyl group is needed to enhance the reactivity of other functional groups or to protect them during a reaction sequence.

Pharmaceutical Applications

In the pharmaceutical industry, 2-(Butane-1-sulfonyl)acetonitrile serves as a building block for the synthesis of sulfone-containing drugs . Sulfones are known for their medicinal properties, including antimicrobial and anti-inflammatory activities. This compound’s ability to introduce a sulfonyl group into molecules makes it valuable for drug design and development.

Material Science

This chemical is used in material science research, particularly in the synthesis of new materials that require a sulfonyl functional group . Its incorporation into polymers can alter their properties, such as increasing thermal stability or changing electronic characteristics, which is essential for developing advanced materials.

Chemical Synthesis

2-(Butane-1-sulfonyl)acetonitrile: plays a role in the synthesis of benzene derivatives and other aromatic compounds. It can participate in electrophilic aromatic substitution reactions, where its sulfonyl group can be a key substituent influencing the reactivity of the aromatic ring .

Environmental Science

In environmental science, this compound may be involved in the study of green chemistry and sustainable processes . Its use in eco-friendly solvents or as a reagent in reactions that minimize waste and energy consumption aligns with the goals of reducing the environmental impact of chemical processes.

Biochemistry

While direct applications in biochemistry are not extensively documented, 2-(Butane-1-sulfonyl)acetonitrile could be used in the synthesis of biochemical compounds or as an analytical reagent in various assays due to its reactive sulfonyl group .

Future Directions

While specific future directions for 2-(Butane-1-sulfonyl)acetonitrile are not mentioned in the sources retrieved, there is ongoing research into the sustainable synthesis of sulfones, which could potentially include this compound .

properties

IUPAC Name

2-butylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-5-10(8,9)6-4-7/h2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREFDGWWCJDFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606568
Record name (Butane-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butane-1-sulfonyl)acetonitrile

CAS RN

98548-92-6
Record name 2-(Butylsulfonyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98548-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Butane-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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